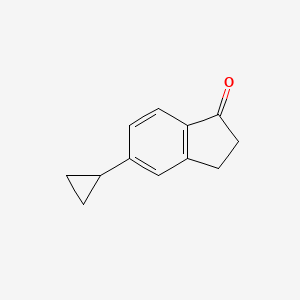

5-Cyclopropyl-1-indanone

Description

Structural Significance of Indanone and Cyclopropyl (B3062369) Motifs in Organic Synthesis

Indanones are bicyclic ketones that serve as crucial building blocks in the synthesis of a wide array of organic compounds. iyte.edu.trrsc.org Their rigid framework and the reactivity of the ketone group make them versatile starting materials for constructing fused and spirocyclic systems. rsc.org The indanone core is a privileged structure found in numerous natural products and synthetically important molecules. rsc.orgresearchgate.net The chemical versatility of 1-indanones, in particular, stems from their easy accessibility and the various transformations they can undergo, including ring expansions and annulations to form complex polycyclic frameworks. rsc.orgnih.gov

The cyclopropyl group, the smallest of the cycloalkanes, is a highly valuable substituent in medicinal chemistry. unl.ptscientificupdate.comacs.orgnih.gov Its unique electronic properties, characterized by enhanced p-character in its C-C bonds, and its rigid, three-dimensional structure offer several advantages. scientificupdate.comacs.orgnih.gov The incorporation of a cyclopropyl ring can enhance a molecule's potency, improve its metabolic stability by making it less susceptible to enzymatic degradation, and allow for the fine-tuning of its lipophilicity and other pharmacokinetic properties. unl.ptacs.orgnih.goviris-biotech.de It can also be used to lock a molecule into a specific conformation, which can be crucial for its biological activity. unl.ptiris-biotech.de

Academic Research Context of 5-Cyclopropyl-1-indanone and Related Structures

The study of this compound and its derivatives is situated within the broader context of developing novel synthetic methodologies and exploring new chemical space for drug discovery. Research on indanone derivatives is extensive, with a focus on their synthesis and biological activities, which include antiviral, anti-inflammatory, and anticancer properties. researchgate.netbeilstein-journals.orgnih.gov The synthesis of substituted indanones often involves intramolecular cyclization reactions, such as the Friedel-Crafts acylation of appropriately substituted phenylpropionic acids. beilstein-journals.orgguidechem.comwikipedia.org

The introduction of a cyclopropyl group at the 5-position of the indanone scaffold is a strategic modification that can be achieved through various synthetic methods. While specific research solely on this compound is not extensively documented in the provided search results, the synthesis of related structures, such as 5-substituted indanones via Suzuki coupling reactions with boronic acids, highlights the interest in functionalizing this position. researchgate.net The synthesis of related compounds like 5-Cyclohexyl-1-indanone further underscores the exploration of cyclic substituents on the indanone ring. chemsrc.com The combination of the indanone and cyclopropyl motifs in this compound makes it a molecule of interest for further investigation into its chemical reactivity and potential applications, particularly in the synthesis of novel bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c13-12-6-4-10-7-9(8-1-2-8)3-5-11(10)12/h3,5,7-8H,1-2,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJJDNPUHLZWNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(C=C2)C(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Cyclopropyl 1 Indanone and Analogues

Direct Construction of Substituted Indanone Cores

The direct formation of the indanone scaffold, particularly with substituents like the cyclopropyl (B3062369) group at the 5-position, is a critical step in the synthesis of the target molecule. Friedel-Crafts reactions and emerging photocatalytic strategies represent powerful tools for this purpose.

Friedel-Crafts Acylation and Alkylation Routes to Indanones

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and a principal method for the synthesis of indanones. orgsyn.org This typically involves an intramolecular cyclization of a suitable precursor, such as a 3-arylpropionic acid or its corresponding acyl chloride. nih.govyoutube.com

For the synthesis of 5-cyclopropyl-1-indanone, a logical precursor would be 3-(4-cyclopropylphenyl)propanoic acid. The intramolecular Friedel-Crafts acylation of this acid, often promoted by strong acids like polyphosphoric acid, methanesulfonic acid, or Lewis acids such as aluminum chloride (AlCl₃), would lead to the desired indanone. researchgate.net The reaction proceeds through the formation of an acylium ion intermediate which then undergoes electrophilic aromatic substitution on the cyclopropyl-substituted benzene (B151609) ring. youtube.com

Alternatively, a one-step synthesis of 1-indanones can be achieved through a niobium pentachloride (NbCl₅)-induced Friedel-Crafts reaction. nih.gov This method utilizes a bifunctional electrophile that reacts inter- and intramolecularly with an aromatic substrate. researchgate.net For instance, the reaction of cyclopropylbenzene (B146485) with 3,3-dimethylacrylic acid in the presence of NbCl₅ could potentially yield 5-cyclopropyl-3,3-dimethyl-1-indanone. nih.gov

Another efficient one-pot process involves the reaction of a benzoic acid with thionyl chloride to form the acyl chloride, which then reacts with ethylene (B1197577). The resulting intermediate undergoes an intramolecular Friedel-Crafts alkylation to furnish the 1-indanone (B140024). nih.gov Applying this to 4-cyclopropylbenzoic acid would provide a direct route to this compound.

The table below summarizes various Friedel-Crafts approaches for the synthesis of indanone derivatives.

| Starting Material(s) | Reagents | Product | Reference |

| 3-Arylpropionic acids | Tb(OTf)₃ | 1-Indanones | researchgate.net |

| Benzoic acids, Ethylene | 1. SOCl₂ 2. AlCl₃ | 1-Indanones | nih.gov |

| Aromatic substrate, 3,3-Dimethylacrylic acid | NbCl₅ | Substituted 1-indanones | nih.gov |

| Benzyl Meldrum's acid derivatives | 1. Microwave hydrolysis 2. Chlorosulfonic acid | Halo-1-indanones | nih.gov |

Photocatalytic Strategies for Indanone Derivatives

Visible-light photocatalysis has emerged as a powerful and mild tool for the construction of complex organic molecules, including indanone derivatives. These methods often proceed via radical intermediates, offering alternative reaction pathways to traditional methods.

One notable strategy involves the photocatalytic radical cascade cyclization of diazoalkanes. acs.org For instance, the reaction of a 2-allylbenzaldehyde (B1595089) with a diazoacetate, catalyzed by a ruthenium-based photocatalyst under blue light irradiation, can produce the corresponding indanone. acs.org To synthesize a 5-cyclopropyl analogue, one would start with 2-allyl-4-cyclopropylbenzaldehyde.

Another innovative approach is the enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones. nih.govnih.gov This dual-catalyst system, employing a chiral Lewis acid and a transition metal photoredox catalyst, allows for the construction of densely substituted cyclopentanes. While this method doesn't directly form an indanone, the resulting cyclopentane (B165970) ring fused to an aromatic system is a closely related structure. The reaction involves the photoreduction of a Lewis acid-activated aryl cyclopropyl ketone to a ring-opened radical anion, which then participates in a cycloaddition. nih.gov

The table below outlines key features of photocatalytic methods for synthesizing indanone-related structures.

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Radical Cascade Cyclization | 2-Allylbenzaldehyde, Diazoacetate | Ru(bpy)₃Cl₂·6H₂O | Indanone | acs.org |

| [3+2] Photocycloaddition | Aryl cyclopropyl ketone, Alkene | Chiral Lewis Acid, Photoredox Catalyst | Substituted Cyclopentane | nih.govnih.gov |

| Radical Cyclization | o-Iodophenylacrylamides | [Ir(ppy)₂(dtb-bpy)]PF₆ | Indolin-2-one | rsc.org |

Cyclization and Annulation Reactions Involving Indanone Precursors

Once the this compound core is synthesized, it can serve as a versatile building block for the construction of more complex fused and spirocyclic frameworks through various cyclization and annulation reactions.

Rhodium-Catalyzed Ring Expansion of 1-Indanones via Alkene and Alkyne Insertion

Rhodium-catalyzed C-C bond activation followed by insertion of a 2π component is a powerful strategy for the ring expansion of cyclic ketones. nih.gov In the context of 1-indanones, this methodology provides access to benzocycloheptenone skeletons.

A notable example is the direct insertion of ethylene into the C-C bond of 1-indanones, catalyzed by a rhodium complex. nih.gov This reaction proceeds in the presence of a directing group and an N-heterocyclic carbene (NHC) ligand. Applying this to this compound would yield a 6-cyclopropyl-substituted benzocycloheptenone.

Similarly, internal alkynes can be used as the 2π component in an intermolecular [5+2] cycloaddition reaction with 1-indanones. nih.gov This Rh-catalyzed process also leads to highly decorated benzocycloheptenones. The reaction is facilitated by a strongly σ-donating NHC ligand. nih.gov The insertion of an alkyne into a metalacycle is a key step in C-C bond formation. nih.gov

| Indanone Substrate | 2π Component | Catalyst System | Product | Reference |

| 1-Indanone | Ethylene | [Rh(C₂H₄)₂Cl]₂, IMes, TsOH·H₂O, 2-amino-3-picoline | Benzocycloheptenone | nih.gov |

| 1-Indanone | Internal Alkyne | Rh-catalyst, NHC ligand | Substituted Benzocycloheptenone | nih.gov |

Metal-Catalyzed Cycloaddition Reactions (e.g., [3+2] and [5+2])

Cycloaddition reactions are highly efficient in building cyclic structures. For indanone derivatives, [3+2] and [5+2] cycloadditions are particularly useful for creating fused and spirocyclic systems.

A [3+2] cycloaddition of indanone-derived nitrones with alkynes provides a facile route to spirocyclic indenyl isoxazolines. rsc.org This reaction proceeds under mild conditions and allows for significant structural diversity. The nitrone can be generated in situ from an unsaturated ketone and an N-alkylhydroxylamine.

In another example of a [3+2] cycloaddition, donor-acceptor cyclopropanes can act as 1,3-dipoles and react with in situ generated indenones to form indanone-fused cyclopentanes. nih.gov This reaction is catalyzed by a zinc catalyst.

Formal [5+2] cycloaddition reactions, as mentioned in the previous section, are effective for synthesizing seven-membered rings. researchgate.netnih.gov For instance, the reaction of o-propargyl alcohol benzaldehydes with alkynes, catalyzed by p-toluenesulfonic acid, proceeds through a 3-hydroxy-1-indanone (B1295786) intermediate which then undergoes a formal [5+2] cycloaddition to yield dibenzo[a,f]azulene-12-one derivatives. nih.gov

| Cycloaddition Type | Reactants | Catalyst/Promoter | Product | Reference |

| [3+2] | Indanone-derived nitrone, Alkyne | - | Spirocyclic indenyl isoxazoline | rsc.org |

| [3+2] | In situ generated indenone, Donor-acceptor cyclopropane (B1198618) | Zn-catalyst | Indanone-fused cyclopentane | nih.gov |

| Formal [5+2] | o-Propargyl alcohol benzaldehyde, Alkyne | p-TsOH | Dibenzo[a,f]azulene-12-one | nih.gov |

Spirocyclization Protocols Utilizing Indanones and Cyclopropane Derivatives

The construction of spirocycles containing a cyclopropane ring is a significant area of synthetic chemistry, leading to novel three-dimensional structures. nih.gov Indanones are excellent precursors for such transformations.

A straightforward method for synthesizing spirocyclopropanes involves the reaction of 2-arylidene indanones with a DABCO-derived N-ylide. nih.gov This reaction proceeds via a Michael-type addition followed by an intramolecular cyclization to afford the spirocyclopropane as a single diastereomer.

Another approach is the Corey-Chaykovsky cyclopropanation. mdpi.com The reaction of a 2-ylidene-1,3-indanedione with dimethylsulfoxonium methylide leads to the formation of a spiro[cyclopropane-1,2'-indene]-1',3'-dione (B14435999) derivative. This method is highly effective for creating donor-acceptor cyclopropanes. mdpi.com The synthesis of cyclopropanes through Michael Initiated Ring Closure (MIRC) reactions is a well-established and versatile method. rsc.org

Intramolecular Cyclizations of Alkylated Indanones

The construction of polycyclic systems containing the this compound core can be achieved through the intramolecular cyclization of appropriately substituted indanone precursors. A notable strategy involves the cobalt-catalyzed intramolecular cyclization of alkylated indanones. This method has been shown to be effective for creating fused carbocyclic compounds with good regio- and stereoselectivity. nih.govrsc.org The reaction is initiated by the activation of an allylic C(sp³)–H bond, leading to the formation of a new ring system. nih.govrsc.org

For the synthesis of a this compound analogue with an additional fused ring, a hypothetical substrate would be a 2-allyl-5-cyclopropyl-1-indanone. In the presence of a cobalt(II) acetylacetonate/Xantphos catalyst system and trimethylaluminum (B3029685) (AlMe₃), the allylic C-H bond activation would trigger a cyclization event, yielding a fused polycyclic structure. nih.govrsc.org The regioselectivity of this reaction is a key consideration, and the substitution pattern on the indanone and the allyl group can influence the outcome of the cyclization.

Another approach to forming polycyclic indanones involves the acid-catalyzed intramolecular cyclization of o-propargyl alcohol benzaldehydes with alkynes, which proceeds through a 3-hydroxy-1-indanone intermediate. nih.gov This method, however, is more suited for the synthesis of azulene-type structures and may not be directly applicable to the formation of a cyclopropyl-containing fused ring system without significant modification of the starting materials.

Strategies Involving Cyclopropyl Moiety Derivatization

Ring-Opening Reactions of Cyclopropyl Ketones and Substituted Cyclopropanes

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, a property that can be exploited for the synthesis of functionalized indanone analogues. nih.gov These reactions can proceed through various mechanisms, including radical, electrophilic, and nucleophilic pathways.

One such method is the iodonium-mediated ring-opening of 1,1-disubstituted cyclopropanes, which can lead to 1,3-difluorination or 1,3-oxyfluorination products. rsc.org This reaction proceeds with high chemo- and regioselectivity under mild conditions. rsc.org Frustrated Lewis pairs, composed of a phosphine (B1218219) and a borane, have also been shown to effectively open cyclopropane rings, yielding phosphonium (B103445) borate (B1201080) products. rsc.org

In the context of this compound, these ring-opening strategies could be employed to introduce new functional groups at the 5-position and the adjacent carbon of the opened cyclopropane ring. For instance, treatment of this compound with a hypervalent iodine reagent in the presence of a fluoride (B91410) source could potentially yield a 5-(3-fluoropropyl)-1-indanone derivative.

Radical-Polar Crossover Annulations for Polycyclic Cyclopropanes

Radical-polar crossover (RPC) reactions have emerged as a powerful tool for the construction of complex cyclic and polycyclic systems, including those containing cyclopropane rings. nih.govnih.govthieme-connect.deescholarship.orguci.edu These reactions involve the sequential generation and reaction of radical and ionic intermediates in a single pot, enabling the rapid assembly of intricate molecular architectures. nih.govthieme-connect.de

A typical RPC strategy for cyclopropane formation involves the addition of a photocatalytically generated radical to a homoallylic substrate bearing a leaving group. nih.gov The resulting radical intermediate is then reduced to an anion, which undergoes an intramolecular substitution to close the cyclopropane ring. nih.gov This methodology has been successfully applied to the synthesis of a variety of bicyclic and polycyclic compounds. nih.gov

For the synthesis of a complex analogue of this compound, one could envision a strategy where a suitably functionalized indanone derivative, containing both a radical precursor and a homoallylic leaving group, undergoes an RPC annulation to form a fused cyclopropane ring. The versatility of this approach allows for the modular construction of diverse and highly substituted carbocyclic frameworks. nih.gov

Corey-Chaykovsky Type Cyclopropanation Approaches

The Corey-Chaykovsky reaction is a classic and highly effective method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds. organic-chemistry.orgwikipedia.orgyoutube.com This reaction utilizes sulfur ylides, such as dimethyloxosulfonium methylide, to deliver a methylene (B1212753) group to the double bond of an enone via a 1,4-conjugate addition followed by an intramolecular ring closure. organic-chemistry.orgyoutube.com

To synthesize this compound, a key intermediate would be 5-vinyl-1-indanone. Treatment of this enone with a sulfur ylide would lead to the desired cyclopropanation at the vinyl group. The reaction is known for its high efficiency and functional group tolerance. wikipedia.org

Furthermore, variations of the Corey-Chaykovsky reaction have been developed to access more complex and substituted cyclopropanoids. nih.govresearchgate.net For instance, the use of substituted sulfur ylides allows for the introduction of alkyl or aryl groups onto the cyclopropane ring. organic-chemistry.org An "interrupted" Corey-Chaykovsky reaction has also been reported, leading to the formation of complex polycyclic spiro- and fused cyclopropanoids. nih.gov These advanced strategies offer a versatile toolkit for the synthesis of a wide range of this compound analogues.

Enantioselective and Diastereoselective Synthetic Pathways

Catalytic Asymmetric Synthesis of Chiral Indanones

The development of enantioselective methods for the synthesis of chiral indanones is of great importance due to the prevalence of this scaffold in biologically active molecules. nih.govd-nb.infowhiterose.ac.uk Several catalytic asymmetric strategies have been reported that could potentially be adapted for the synthesis of enantiomerically enriched this compound.

One such approach is the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. whiterose.ac.uk This method provides access to chiral 3-aryl-1-indanones in high yields and with excellent enantioselectivities. whiterose.ac.uk To apply this to the synthesis of a chiral this compound analogue, a substrate bearing a cyclopropyl group on the aromatic ring and a boronate ester at the appropriate position would be required.

Another powerful strategy is the use of chiral phase-transfer catalysts for the asymmetric alkylation of indanones. This has been successfully employed in the enantioselective synthesis of various indanone derivatives. The choice of the chiral catalyst and the reaction conditions are crucial for achieving high levels of stereocontrol.

The following table summarizes some of the key findings from the literature on the synthesis of indanones and related cyclopropyl compounds:

| Methodology | Substrate | Reagents/Catalyst | Product | Key Features | Reference |

| Intramolecular Cyclization | Alkylated Indanone | Co(acac)₂/Xantphos, AlMe₃ | Fused Carbocycle | C(sp³)–H bond activation, good regio- and stereoselectivity. | nih.govrsc.org |

| Ring-Opening | Cyclopropyl Ketone | Phosphine | Hydrofluorenone | Acid-free, Lewis base-mediated cascade reaction. | N/A |

| Radical-Polar Annulation | Homoallylic Tosylate & Radical Precursor | Photocatalyst | 1,1-Disubstituted Cyclopropane | Mild conditions, excellent functional group tolerance. | nih.gov |

| Corey-Chaykovsky | Enone | Dimethyloxosulfonium Methylide | Cyclopropane | 1,4-addition followed by ring closure. | organic-chemistry.orgyoutube.com |

| Asymmetric Synthesis | Pinacolborane Chalcone | Rhodium/Chiral Ligand | Chiral 3-Aryl-1-indanone | High yields and enantioselectivities. | whiterose.ac.uk |

Stereocontrol in Cyclopropanation and Annulation Reactions

The synthesis of specific stereoisomers of this compound and its analogues is a critical area of research, driven by the distinct biological activities often exhibited by different enantiomers or diastereomers. Achieving stereocontrol in the key bond-forming steps—cyclopropanation and annulation—is paramount. This section details advanced methodologies that afford high levels of stereoselectivity in the construction of these valuable compounds.

Stereoselective Cyclopropanation Strategies

The introduction of a cyclopropane ring onto an existing molecular scaffold with control over the resulting stereochemistry is a significant synthetic challenge. In the context of indanone synthesis, cyclopropanation can be either an intermolecular or intramolecular process. The stereochemical outcome is typically governed by the use of chiral catalysts or auxiliaries that can differentiate between enantiotopic faces of the substrate.

One prominent approach involves the transition-metal-catalyzed decomposition of diazo compounds to form a metal-carbene intermediate, which then undergoes cyclopropanation. The chirality of the ligands coordinated to the metal center plays a crucial role in determining the enantioselectivity of the reaction. For instance, chiral P,N-bidentate ligands have been successfully employed in the enantioselective cyclopropanation of substrates containing a pendant alkene. rsc.org These ligands create a chiral environment around the metal, such as gold, leading to the formation of a chiral α-oxo gold carbene intermediate that directs the asymmetric cyclopropanation. rsc.org

Another effective method is the Simmons-Smith reaction and its variants, which utilize zinc carbenoids. harvard.eduyoutube.com The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comyoutube.com For asymmetric induction, chiral auxiliaries or reagents can be employed. For example, the use of a chiral dioxaborolane auxiliary derived from tartaric acid has been shown to be effective in the asymmetric cyclopropanation of allylic alcohols. harvard.edu The hydroxyl group of the substrate can direct the cyclopropanating reagent to one face of the double bond, leading to high diastereoselectivity. wiley-vch.de

The following table summarizes representative data on stereocontrolled cyclopropanation reactions relevant to the synthesis of cyclopropyl ketones.

| Catalyst/Reagent | Substrate Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |

| Chiral P,N-bidentate ligand/Gold catalyst | Alkene-tethered indanone precursor | High ee | rsc.org |

| Chiral Dioxaborolane Auxiliary | Allylic Alcohols | Good to excellent dr | harvard.edu |

| Quinine-derived Squaramide Catalyst | α-Thiocyanato indanone | up to 99% ee | nih.gov |

These methods highlight the power of catalyst and reagent control in establishing the desired stereochemistry during the formation of the cyclopropane ring.

Stereocontrolled Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing structure, are fundamental to constructing the indanone core itself or for building more complex fused-ring systems. When these reactions create new stereocenters, controlling their configuration is essential.

Organocatalysis has emerged as a powerful tool for enantioselective annulation. For example, chiral N-heterocyclic carbenes (NHCs) can catalyze intramolecular Michael additions with excellent diastereo- and enantiocontrol. rsc.org This strategy relies on generating a nucleophilic species from a conjugated aldehyde in the presence of the chiral NHC, which then undergoes a stereocontrolled cyclization. rsc.org Similarly, chiral phosphoric acids can act as Brønsted acid catalysts, activating substrates through hydrogen bonding to control the stereochemical outcome of intramolecular aldol (B89426) reactions, leading to the formation of fused indanones with high enantioselectivity. rsc.org

Transition metal-catalyzed annulations also provide a versatile route to chiral indanones. A rhodium-catalyzed asymmetric intramolecular 1,4-addition of boronic acid derivatives has been developed to access chiral 3-aryl-1-indanones in high yields and excellent enantioselectivities. organic-chemistry.org In this process, a chiral phosphine ligand, such as MonoPhos, is key to inducing asymmetry. organic-chemistry.org Furthermore, cobalt-catalyzed intramolecular cyclizations of alkylated indanones can afford fused carbocyclic compounds with good regio- and stereoselectivity. rsc.org

A [4+1] annulation process involving the reaction of (trialkylsilyl)arylketenes with (trimethylsilyl)diazomethane has been reported for the synthesis of 2-indanone (B58226) derivatives. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate which then undergoes an electrocyclic ring-closure to form the cyclopentenone ring of the indanone system. acs.orgnih.gov While not inherently asymmetric in its initial description, the involvement of distinct intermediates offers potential for future development of stereocontrolled variants.

The table below presents findings from stereocontrolled annulation reactions leading to indanone analogues.

| Catalyst/Reagent | Reaction Type | Stereoselectivity (ee/dr) | Reference |

| Chiral N-Heterocyclic Carbene (NHC) | Intramolecular Michael Addition | 99% ee | rsc.org |

| Chiral Phosphoric Acid | Intramolecular Aldol Reaction | High enantiocontrol | rsc.org |

| Rhodium/MonoPhos | Asymmetric Intramolecular 1,4-Addition | High yields, excellent ee | organic-chemistry.org |

| Dinuclear Zinc Catalyst | Michael/Transesterification Tandem Reaction | High ee | nih.gov |

The development of these stereocontrolled methodologies is crucial for accessing optically pure this compound and its analogues, enabling detailed investigation into their structure-activity relationships.

Advanced Spectroscopic and Computational Analysis of 5 Cyclopropyl 1 Indanone

High-Resolution Structural Characterization Techniques

The precise three-dimensional arrangement of atoms and the connectivity within a molecule are fundamental to understanding its chemical behavior. High-resolution techniques such as single-crystal X-ray diffraction and multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for elucidating the structural intricacies of compounds like 5-Cyclopropyl-1-indanone.

Single-Crystal X-ray Diffraction Analysis of Indanone-Cyclopropane Structures

Single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure of a crystalline compound, providing precise measurements of bond lengths, bond angles, and intermolecular interactions. For a molecule like this compound, obtaining suitable single crystals would be a prerequisite for such an analysis.

A hypothetical crystallographic analysis of this compound would likely reveal a monoclinic or orthorhombic crystal system, which is common for substituted indanone derivatives. The indanone core is expected to be largely planar, with the cyclopropyl (B3062369) group positioned at the 5-position of the aromatic ring. The orientation of the cyclopropyl ring relative to the indanone system would be a key structural parameter, influencing crystal packing and intermolecular forces.

Key structural parameters that would be determined include the bond lengths within the indanone skeleton, such as the C=O bond of the ketone (expected around 1.22 Å), and the various C-C bonds of the aromatic and cyclopentenone rings. The C-C bonds within the cyclopropyl ring are anticipated to be shorter than typical alkane C-C bonds, in the range of 1.48-1.52 Å, reflecting the strain and increased s-character of the orbitals. The bond connecting the cyclopropyl ring to the aromatic ring (C-C bond) would also be of interest, likely measuring around 1.50 Å.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| V (ų) | 1025.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.158 |

| C=O bond length (Å) | 1.221 |

| Cyclopropyl C-C bond (avg, Å) | 1.505 |

| Aromatic C-C (avg, Å) | 1.395 |

Multi-Nuclear (¹H, ¹³C) and Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a comprehensive picture of the atomic connectivity and chemical environment of each nucleus.

In the ¹H NMR spectrum, the protons of the cyclopropyl group would appear in the upfield region (typically 0.5-1.5 ppm), with complex splitting patterns due to geminal and vicinal coupling. The aromatic protons would resonate in the downfield region (around 7.0-7.8 ppm), with their chemical shifts and coupling constants being influenced by the electron-donating nature of the cyclopropyl group and the electron-withdrawing effect of the carbonyl group. The methylene (B1212753) protons of the indanone ring would likely appear as distinct multiplets in the region of 2.5-3.5 ppm.

The ¹³C NMR spectrum would complement the ¹H data, showing a characteristic signal for the carbonyl carbon around 200 ppm. The aromatic carbons would appear in the 120-150 ppm range, and the carbons of the cyclopropyl ring would be found in the upfield region (5-15 ppm).

Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃):

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | 205.0 |

| 2 (CH₂) | 2.70 (t, J=6.0 Hz) | 36.5 |

| 3 (CH₂) | 3.10 (t, J=6.0 Hz) | 25.8 |

| 3a (C) | - | 154.0 |

| 4 (CH) | 7.30 (d, J=8.0 Hz) | 125.0 |

| 5 (C) | - | 148.0 |

| 6 (CH) | 7.15 (dd, J=8.0, 1.5 Hz) | 124.5 |

| 7 (CH) | 7.50 (d, J=1.5 Hz) | 135.0 |

| 7a (C) | - | 138.0 |

| Cyclopropyl-CH | 1.95 (m) | 15.0 |

| Cyclopropyl-CH₂ | 0.75-1.10 (m) | 10.5 |

Two-dimensional NMR techniques would be crucial for unambiguous assignment of these signals. For instance, a COSY (Correlation Spectroscopy) experiment would reveal the coupling between the protons on adjacent carbons, such as the methylene protons at positions 2 and 3. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton with its directly attached carbon atom. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the entire molecular structure, for example, by correlating the cyclopropyl protons to the aromatic carbons at positions 4, 5, and 6.

Quantum Chemical and Theoretical Modeling Studies

In the absence of extensive experimental data, quantum chemical calculations provide a powerful means to predict and understand the properties of molecules like this compound. Density Functional Theory (DFT) is a particularly popular and effective method for this purpose.

Density Functional Theory (DFT) Calculations for Molecular Geometries and Electronic Structures

DFT calculations, using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), could be employed to optimize the molecular geometry of this compound in the gas phase. The results of such a calculation would provide theoretical bond lengths and angles that could be compared with the hypothetical X-ray data.

Furthermore, DFT allows for the calculation of the molecule's electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the cyclopropyl group, while the LUMO would likely be centered on the electron-deficient carbonyl group and the fused aromatic system. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's reactivity and its UV-Vis absorption properties.

Hypothetical DFT (B3LYP/6-311+G(d,p)) Results for this compound:

| Parameter | Hypothetical Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 3.2 |

Computational Exploration of Energetic Stabilities and Reaction Profiles

DFT calculations can also be used to assess the energetic stability of different conformers of this compound, for instance, by rotating the cyclopropyl group relative to the plane of the indanone ring. This would reveal the most stable conformation and the energy barriers to rotation.

Moreover, theoretical calculations can map out the reaction profiles of potential chemical transformations. For example, the mechanism of a nucleophilic addition to the carbonyl group could be investigated. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction's feasibility and kinetics can be obtained. A hypothetical reaction coordinate diagram for the reduction of the ketone to an alcohol would show the activation energy required for the reaction to proceed, providing insights into its chemical reactivity.

Advanced Modeling of Intermolecular Interactions and Crystal Packing

Building upon the gas-phase DFT calculations, more advanced computational methods can be used to model the solid state. By considering intermolecular interactions, it is possible to predict the crystal packing of this compound. Techniques such as periodic DFT or the use of force fields parameterized for molecular crystals can be employed.

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for probing the molecular structure of this compound. These techniques provide detailed information about the various functional groups present and can offer insights into the molecule's conformational properties. By analyzing the vibrational modes of the bonds, a characteristic molecular "fingerprint" is obtained, allowing for comprehensive structural elucidation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by molecules as they transition to a higher vibrational state, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. nepjol.info A vibrational mode is active in IR if it produces a change in the molecular dipole moment, whereas a mode is Raman active if it results in a change in the molecular polarizability. libretexts.org Consequently, some vibrations may be strong in one technique and weak or absent in the other, making the combined use of both highly advantageous for a complete analysis.

For this compound, the vibrational spectrum can be conceptually divided into regions corresponding to the key structural components: the indanone framework (including the aromatic ring and the five-membered cyclopentanone (B42830) ring) and the cyclopropyl substituent.

Functional Group Analysis

The key functional groups of this compound each give rise to characteristic bands in the IR and Raman spectra.

Carbonyl (C=O) Group: The most prominent feature in the IR spectrum of a ketone is the intense absorption due to the C=O stretching vibration. libretexts.org For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. vscht.cz However, the frequency is sensitive to the local chemical environment. In this compound, the carbonyl group is part of a five-membered ring (a cyclopentanone), which introduces ring strain. This strain generally shifts the C=O stretching frequency to a higher wavenumber; for instance, cyclopentanone itself absorbs near 1750 cm⁻¹. openstax.orglibretexts.org Furthermore, the carbonyl group is conjugated with the aromatic benzene (B151609) ring, which tends to lower the frequency by about 25-30 cm⁻¹ due to delocalization of π-electrons. openstax.orglibretexts.orgspectroscopyonline.com The presence of the cyclopropyl group, which has some degree of π-character, also influences this frequency. Therefore, the C=O stretch for this compound is expected to be a very strong band in the IR spectrum, likely in the range of 1700-1725 cm⁻¹, reflecting a balance of these competing effects. This band would also be present, though typically weaker, in the Raman spectrum.

Aromatic System: The benzene ring of the indanone core exhibits several characteristic vibrations.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear as weak to medium intensity bands above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. libretexts.org

C=C Stretching: The in-ring carbon-carbon stretching vibrations of the aromatic ring usually produce a set of two to four bands of variable intensity in the 1450-1615 cm⁻¹ region. libretexts.org For substituted benzenes, prominent peaks are often observed near 1600 cm⁻¹ and 1450-1500 cm⁻¹.

C-H Bending: Out-of-plane (oop) C-H bending vibrations are characteristic of the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region. libretexts.org

Cyclopropyl Group: The cyclopropyl ring has its own set of distinctive vibrational modes.

C-H Stretching: The C-H bonds of the cyclopropyl ring are known to have increased s-character, which typically shifts their stretching frequencies to the 3000-3100 cm⁻¹ range, potentially overlapping with the aromatic C-H stretches.

Ring Vibrations: The cyclopropyl ring itself has characteristic "breathing" and deformation modes. These C-C stretching and bending vibrations often appear in the fingerprint region, including bands around 1000-1050 cm⁻¹ and 800-900 cm⁻¹.

Aliphatic C-H Bonds: The CH₂ groups of the cyclopentanone portion of the indanone ring give rise to symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range and scissoring/bending vibrations around 1450-1470 cm⁻¹. libretexts.org

The following tables summarize the expected vibrational frequencies based on data for analogous structures like 1-indanone (B140024) and cyclopropyl ketones. nih.govnist.govnist.gov

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic & Cyclopropyl C-H Stretching |

| 2960-2850 | Medium | Aliphatic C-H Stretching (CH₂) |

| 1725-1700 | Strong, Sharp | C=O Stretching (Aromatic Ketone, Five-membered ring) |

| 1615-1580 | Medium-Variable | Aromatic C=C Ring Stretching |

| 1490-1450 | Medium | Aromatic C=C Ring Stretching / Aliphatic CH₂ Bending |

| ~1260 | Medium | C-C-C stretching (Aromatic ketone) spectroscopyonline.com |

| 1050-1000 | Medium | Cyclopropyl Ring Vibration |

Table 2: Expected Raman Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Strong | Aromatic & Cyclopropyl C-H Stretching |

| 2960-2850 | Strong | Aliphatic C-H Stretching (CH₂) |

| 1725-1700 | Weak-Medium | C=O Stretching |

| 1615-1580 | Strong | Aromatic C=C Ring Stretching |

| 1050-1000 | Strong | Cyclopropyl Ring Breathing/Deformation |

Conformational Studies

While IR and Raman spectroscopy primarily identify functional groups, they can also provide subtle clues about the three-dimensional structure, or conformation, of a molecule. For this compound, a key conformational question is the orientation of the cyclopropyl ring relative to the plane of the indanone system.

Different conformers may exhibit slight shifts in vibrational frequencies or the appearance/disappearance of certain bands due to changes in symmetry and vibrational coupling. For example, the coupling between the cyclopropyl ring vibrations and the vibrations of the indanone core could be sensitive to the dihedral angle between the two moieties.

However, resolving these subtle spectral differences often requires advanced computational analysis. Theoretical calculations, such as those based on Density Functional Theory (DFT), are frequently employed to predict the vibrational spectra for different possible conformers. By comparing the calculated spectra for various stable or transition state geometries with the experimental IR and Raman data, a likely conformation in the solid state or in solution can be determined. This combined experimental and computational approach is a standard methodology for the detailed structural analysis of complex organic molecules.

5 Cyclopropyl 1 Indanone As a Versatile Synthetic Intermediate

Building Block for Fused and Spirocyclic Carbon Frameworks

The rigid framework of 1-indanones, including the 5-cyclopropyl derivative, makes them ideal starting points for the synthesis of more complex fused and spirocyclic systems. rsc.orgscispace.com These structural motifs are prevalent in numerous natural products and pharmaceutically active compounds. rsc.orgnih.gov

Annulation reactions involving 1-indanones have been extensively developed to construct a variety of carbocyclic and heterocyclic ring systems. rsc.orgscispace.com For instance, the cyclization of the 1-indanone (B140024) core has been a key strategy in the synthesis of fused- and spirocyclic frameworks. rsc.orgscispace.comnih.gov These reactions often proceed with high stereoselectivity, allowing for the controlled formation of complex three-dimensional structures. rsc.org

One notable application is the acid-catalyzed rearrangement of vinyl-cyclopropyl systems derived from indanones. This process, proceeding through a formal homo-Nazarov-type cyclization, leads to the formation of fluorenones, a class of polycyclic aromatic ketones. rsc.orgscispace.com This transformation involves the generation of a tetrahydrofluorenyl cation, which then aromatizes to yield the final fluorenone product. rsc.orgscispace.com

Furthermore, the versatility of 1-indanones extends to the synthesis of spirocyclic compounds. nih.gov For example, spiro-piperidone-cyclopropane derivatives can be constructed from cyclopropyl (B3062369) amides and electron-deficient alkenes in a one-pot reaction. rsc.org This domino process involves a [4+2] annulation, intermolecular electrophilic addition, and intramolecular cyclization to afford the spirocyclic products with excellent yields and good diastereoselectivity. rsc.org

Table 1: Selected Applications of 1-Indanone Derivatives in Fused and Spirocyclic Synthesis

| Starting Material Class | Reaction Type | Product Class | Key Features |

| 1-Indanone Derivatives | Annulation/Cyclization | Fused and Spirocyclic Frameworks | Versatile reactivity, access to diverse scaffolds. rsc.orgscispace.com |

| Vinyl-cyclopropyl Indanones | Homo-Nazarov-type Cyclization | Fluorenones | Acid-catalyzed rearrangement, formation of polycyclic aromatic ketones. rsc.orgscispace.com |

| Cyclopropyl Amides & Alkenes | Domino Reaction | Spiro Piperidone-Cyclopropanes | One-pot synthesis, high yield and diastereoselectivity. rsc.org |

| 5-Methoxyindan-1-one | Multi-step Synthesis | Spiroindanes | Used in the synthesis of selective estrogen receptor modulators. nih.gov |

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The utility of 5-cyclopropyl-1-indanone and its parent compound, 1-indanone, extends beyond carbocycles to the synthesis of a wide array of heterocyclic scaffolds. rsc.org These nitrogen- and oxygen-containing ring systems are fundamental components of many alkaloids and pharmaceuticals. rsc.org

Nitrogen-containing fused heterocycles are readily accessible from 1-indanone derivatives. For example, a domino one-pot protocol has been developed to construct fused tetracyclic indole (B1671886) skeletons. rsc.org This reaction involves the initial formation of an indanone derivative, which then reacts with aryl hydrazines to yield indenoindoles. rsc.org This efficient process allows for the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single operation. scispace.com

The synthesis of various other N-containing fused heterocycles has been reported, including indeno-pyridines, indenoquinoxalines, and cyclopenta-isoquinolines. rsc.org Similarly, O-containing fused heterocycles such as indeno[1,2-b]chromenes and indeno[1,2-c]furans have been successfully prepared from 1-indanone precursors. rsc.org

Spiroheterocycles are another important class of compounds accessible from 1-indanones. rsc.org Methodologies have been developed for the synthesis of N-containing spiroheterocycles like spiroindeno-aziridines, spiroindeno-pyrrolidines, and spiro-glutarimides. rsc.org Additionally, O-containing spiroheterocycles, such as spiroindeno-γ-butyrolactones and spiroindeno-isochromanes, have been synthesized, highlighting the broad applicability of this building block. rsc.org

Table 2: Heterocyclic Scaffolds Derived from 1-Indanone Derivatives

| Heterocycle Class | Specific Examples | Synthetic Approach |

| N-Containing Fused Heterocycles | Indenoindoles, Indeno-pyridines, Indenoquinoxalines | Domino one-pot protocols, reactions with aryl hydrazines. rsc.org |

| O-Containing Fused Heterocycles | Indeno[1,2-b]chromenes, Indeno[1,2-c]furans | Annulation reactions on the 1-indanone core. rsc.org |

| N-Containing Spiroheterocycles | Spiroindeno-aziridines, Spiroindeno-pyrrolidines | Methodologies targeting the formation of spirocyclic junctions. rsc.org |

| O-Containing Spiroheterocycles | Spiroindeno-γ-butyrolactones, Spiroindeno-isochromanes | Construction of spirocyclic systems containing an oxygen atom. rsc.org |

Applications in the Construction of Complex Polycyclic Carbocycles

The strategic placement of the cyclopropyl group in this compound offers unique opportunities for the construction of complex polycyclic carbocycles. The inherent strain of the three-membered ring can be harnessed in ring-expansion and rearrangement reactions to build larger and more intricate carbon skeletons.

While direct research on this compound's role in complex polycycle construction is specific, the broader class of 1-indanones serves as a well-established precursor for such transformations. rsc.orgscispace.com For instance, ring expansion reactions of 1-indanones are frequently employed to access benzocycloheptenones, which are seven-membered carbocycles fused to a benzene (B151609) ring. rsc.org These reactions often involve the insertion of a two-carbon unit into the indanone framework. rsc.org

Furthermore, cobalt-catalyzed intramolecular cyclizations of alkylated indanones have been shown to produce fused tricarbocyclic systems. scispace.com This method provides a powerful tool for assembling complex polycyclic structures in a single step.

The synthesis of natural products often relies on the creative use of versatile building blocks like 1-indanones. For example, the core structure of swinhoeisterol A, a marine natural product, has been synthesized using an indanone derivative. rsc.org This synthesis involved a multi-step sequence that ultimately constructed a novel fused tricyclic system. rsc.orgresearchgate.net

Table 3: Polycyclic Carbocycles Synthesized from 1-Indanone Derivatives

| Target Polycycle | Synthetic Strategy | Key Transformation |

| Benzocycloheptenones | Ring Expansion | Two-carbon insertion into the 1-indanone core. rsc.org |

| Fused Tricarbocycles | Intramolecular Cyclization | Cobalt-catalyzed reaction of alkylated indanones. scispace.com |

| Swinhoeisterol A Core | Multi-step Synthesis | Construction of a novel fused tricyclic system from an indanone derivative. rsc.orgresearchgate.net |

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of indanones has been a subject of continuous development, with modern catalysis offering pathways to greater efficiency and stereoselectivity. Future research on 5-Cyclopropyl-1-indanone will likely focus on adopting and refining these advanced catalytic systems. A key objective is to move beyond traditional multi-step syntheses, which often suffer from lower yields and poor atom economy.

Emerging strategies that could be applied include one-pot cascade reactions, where multiple bond-forming events occur sequentially in a single reaction vessel. For instance, rhodium(III)-catalyzed C-H activation and olefination followed by cascade cyclizations have been used to create complex fused indanones. acs.org Adapting such a strategy could enable a more direct assembly of the this compound scaffold from simpler, readily available starting materials. Another promising area is the use of novel catalysts like antimony(V), which has been shown to effectively catalyze the one-pot reaction of phenylalkynes and aldehydes to yield 2,3-disubstituted indanones with high stereoselectivity. nih.gov The development of enantioselective catalytic systems is also a critical frontier, aiming to produce specific stereoisomers of substituted indanones, which is particularly relevant for pharmaceutical applications.

| Catalytic System | Potential Application for this compound | Anticipated Advantages |

| Rhodium(III) Catalysis | Formal [4+1] carbocyclization or C-H activation/cascade cyclization. acs.orgthieme-connect.com | High efficiency, construction of complex scaffolds, potential for stereocontrol. |

| Antimony(V) Catalysis | One-pot synthesis from phenylalkyne and aldehyde precursors. nih.gov | High stereoselectivity for trans-isomers, operational simplicity. |

| Photocatalysis | Light-enabled deracemization for enantiomerically enriched products. researchgate.net | Access to chiral cyclopropyl (B3062369) ketones, use of light as a traceless reagent. |

| Dual-Catalyst Systems | Combination of a chiral Lewis acid and a photoredox catalyst for asymmetric reactions. nih.gov | High enantioselectivity in cycloadditions, tunable catalytic performance. |

Exploration of New Reactivity Modes and Transformations

The true potential of this compound may lie in the unique reactivity of its cyclopropyl group. This three-membered ring is not merely a sterically bulky substituent but a source of strain energy that can be harnessed for novel chemical transformations. Future research is expected to explore reactivity modes that go beyond the standard chemistry of the indanone core.

A significant opportunity lies in the photocatalytic activation of the aryl cyclopropyl ketone moiety. Research has demonstrated that aryl cyclopropyl ketones can undergo enantioselective [3+2] photocycloadditions to form complex cyclopentane (B165970) structures. nih.gov This dual-catalyst strategy, employing a chiral Lewis acid with a transition metal photoredox catalyst, opens the door to constructing densely substituted carbocycles that are otherwise difficult to access. nih.gov Furthermore, titanium-catalyzed radical redox-relay mechanisms present another avenue for stereoselective formal [3+2] cycloadditions with alkenes. acs.org

The acid-catalyzed ring-opening of the cyclopropyl group is another area ripe for exploration. Depending on the reaction conditions and the substituents on the aromatic ring, aryl cyclopropyl ketones can cyclize to form tetralones, representing a ring-expansion methodology. rsc.org Investigating these transformations for this compound could lead to new synthetic routes for larger polycyclic systems.

Integration of Advanced In-Situ Characterization Techniques

To fully develop and optimize the novel catalytic systems and reactions described above, a deep mechanistic understanding is essential. Advanced in-situ characterization techniques are powerful tools for gaining real-time insights into catalytic processes as they occur. numberanalytics.com Future studies on this compound should integrate these methods to move beyond black-box approaches to reaction development.

Techniques such as in-situ Infrared (IR) and Raman spectroscopy can monitor the formation and consumption of reactants, intermediates, and products in real-time, providing crucial data on reaction kinetics and catalyst behavior. researchgate.netnumberanalytics.com For example, these vibrational spectroscopies can help identify key catalytic species on a catalyst's surface or in solution. researchgate.net X-ray based techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can provide detailed information about the electronic and geometric structure of a catalyst under operating conditions, revealing changes in oxidation states or coordination environments that are critical to the catalytic cycle. numberanalytics.comrsc.org Applying these techniques to the synthesis of this compound would allow researchers to observe catalyst activation, deactivation, and the structural evolution of catalytic species, enabling the rational design of more robust and efficient processes. rsc.org

| In-Situ Technique | Type of Information Provided | Relevance to this compound Research |

| Infrared (IR) Spectroscopy | Molecular vibrations, functional group changes, adsorption of molecules on surfaces. numberanalytics.comnumberanalytics.com | Monitoring reaction progress, identifying intermediates, studying catalyst-substrate interactions. |

| Raman Spectroscopy | Complementary vibrational data, suitable for aqueous systems, analysis of catalyst structure. researchgate.net | Elucidating catalyst active sites and structural changes during reaction. |

| X-ray Absorption Spectroscopy (XAS) | Local atomic structure, oxidation state, coordination environment of the catalyst. numberanalytics.comresearchgate.net | Determining the electronic and geometric structure of metal catalysts in real-time. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. researchgate.net | Analyzing the surface chemistry of heterogeneous catalysts. |

Synergistic Approaches Combining Computational and Experimental Methodologies

The complexity of modern catalytic reactions and novel chemical transformations necessitates a collaborative approach where experimental work is guided and explained by computational modeling. The synergy between these two domains offers a powerful paradigm for accelerating discovery in the context of this compound. rsc.orgrsc.org

Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the outcomes of potential reactions. rsc.org For example, before embarking on extensive experimental screening, computational studies could help identify the most promising catalysts and reaction conditions for the selective synthesis of this compound. This approach can save significant time and resources. Furthermore, when unexpected reactivity is observed experimentally, such as in the photocatalytic cycloadditions of aryl cyclopropyl ketones, computational modeling can elucidate the underlying electronic and mechanistic details that govern the reaction's course and stereoselectivity. nih.govrsc.org This integrated strategy has proven invaluable in fields like C-H activation and photoredox catalysis, providing deep insights that are not accessible through experiments alone. princeton.eduresearchgate.net Future research on this compound will greatly benefit from this combined approach to rationally design new synthetic routes and uncover novel reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Cyclopropyl-1-indanone to ensure high purity and yield?

- Methodological Answer :

- Step 1 : Begin with a Friedel-Crafts acylation of cyclopropane-substituted benzene derivatives to form the indanone core. This method is analogous to the synthesis of 5-Chloro-1-indanone via halogenation and cyclization .

- Step 2 : Optimize reaction conditions (e.g., temperature, catalyst selection) to enhance cyclopropane ring stability. For example, use Lewis acids like AlCl₃ for acylation.

- Step 3 : Purify via recrystallization or column chromatography, referencing purity standards (>95%) as demonstrated for structurally similar indanones .

- Key Considerations : Monitor intermediates using TLC and confirm final product purity via HPLC or GC-MS.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Analysis : Use ¹H/¹³C NMR to verify cyclopropane ring integrity and indanone carbonyl resonance (δ ~200 ppm for ketones). Compare with spectral data from 5-Chloro-1-indanone .

- Mass Spectrometry : Confirm molecular weight (C₁₂H₁₂O) via HRMS, ensuring isotopic patterns align with theoretical values.

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Reference retention times against known indanone analogs .

- Data Table :

| Technique | Target Parameter | Expected Outcome |

|---|---|---|

| ¹H NMR | Cyclopropane protons | δ 1.2–1.8 ppm (multiplet) |

| IR | C=O stretch | ~1700 cm⁻¹ |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis and purification steps to minimize inhalation exposure .

- PPE : Wear N95 respirators, nitrile gloves, and safety goggles compliant with EN 166 (EU) or NIOSH (US) standards .

- Waste Management : Neutralize acidic byproducts before disposal and segregate organic waste according to institutional guidelines.

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

- Methodological Answer :

- Step 1 : Apply a weight-of-evidence approach to integrate in vitro and in vivo studies. For example, cross-reference cytotoxicity assays with pharmacokinetic profiles .

- Step 2 : Use contingency tables to highlight discrepancies (e.g., conflicting IC₅₀ values) and identify confounding variables (e.g., solvent polarity, cell line variability).

- Step 3 : Validate hypotheses via dose-response studies or molecular docking simulations to assess target binding affinity.

- Example Table :

| Study Type | Result A (IC₅₀) | Result B (IC₅₀) | Proposed Confounder |

|---|---|---|---|

| In vitro | 10 µM | 50 µM | Serum concentration |

| In vivo | 15 mg/kg | 30 mg/kg | Metabolic clearance |

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Design Framework : Use a fragment-based approach to systematically modify the cyclopropane ring and indanone core. For example, introduce electron-withdrawing groups to probe electronic effects on reactivity .

- Data Integration : Create heatmaps correlating substituent properties (e.g., Hammett σ values) with biological activity. Reference mechanistic diagrams from IND applications .

- Validation : Perform QSAR modeling using software like Schrödinger Suite to predict novel derivatives’ potency.

Q. How can computational methods predict the reactivity of this compound under varying pH conditions?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution, focusing on the cyclopropane ring’s strain and ketone group’s electrophilicity.

- Step 2 : Simulate hydrolysis pathways at pH 2–12 using molecular dynamics (MD) to identify degradation products.

- Step 3 : Validate predictions with experimental stability tests (HPLC monitoring over 24–72 hours) .

Q. What methodologies assess the stability of this compound in different storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via LC-MS. Compare with ICH guidelines for small molecules.

- Light Sensitivity : Use a photostability chamber (ICH Q1B) to evaluate UV-induced degradation.

- Data Presentation : Summarize results in a stability matrix, noting conditions that induce >10% degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.